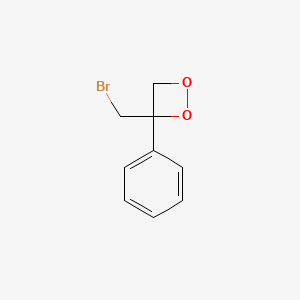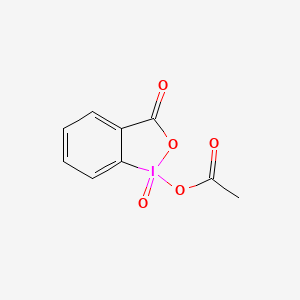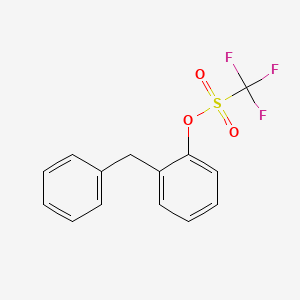
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This specific ester is characterized by the presence of a trifluoromethanesulfonyl group and a phenylmethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. One common method is the reaction of methanesulfonic acid with 2-(phenylmethyl)phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-phenyl-1-naphthalenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester is unique due to the presence of both a trifluoromethanesulfonyl group and a phenylmethyl group attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
166959-36-0 |
|---|---|
Molecular Formula |
C14H11F3O3S |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(2-benzylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H11F3O3S/c15-14(16,17)21(18,19)20-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
NMOVTTYGRLJTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


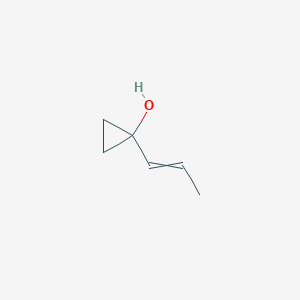
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)


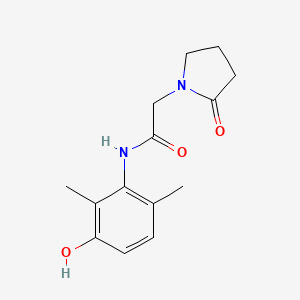
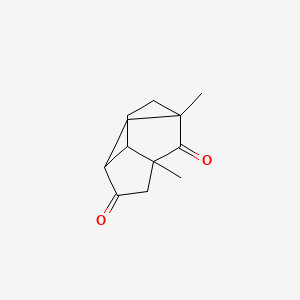
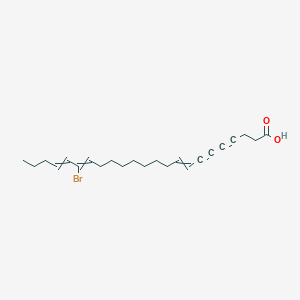
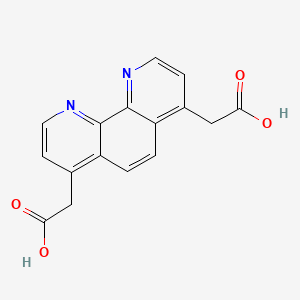

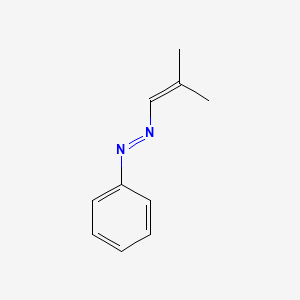
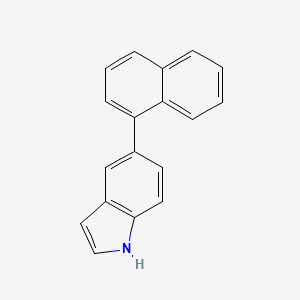
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
